5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridine core, followed by the introduction of the piperidinyl and methylsulfonylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazolopyridine core can be reduced under specific conditions.
Substitution: The piperidinyl and methylsulfonylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: This compound shares a similar triazine core but differs in its functional groups and overall structure.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Another compound with a similar heterocyclic core but different substituents.
Uniqueness
5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
1202490-34-3 |
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Molecular Formula |
C23H24N6O2S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-(3-methylsulfonylphenyl)-N-(6-piperidin-4-ylpyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C23H24N6O2S/c1-32(30,31)19-5-2-4-17(14-19)21-6-3-7-22-27-23(28-29(21)22)26-18-8-9-20(25-15-18)16-10-12-24-13-11-16/h2-9,14-16,24H,10-13H2,1H3,(H,26,28) |
InChI Key |
JALASKROLQGGJK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC3=NC(=NN32)NC4=CN=C(C=C4)C5CCNCC5 |
Origin of Product |
United States |
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